molecular formula C6H14N2O3S B13345271 3-Methoxypiperidine-1-sulfonamide CAS No. 4108-98-9

3-Methoxypiperidine-1-sulfonamide

Cat. No.: B13345271
CAS No.: 4108-98-9
M. Wt: 194.25 g/mol
InChI Key: BJUXEXUZLCPBIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypiperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste .

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves large-scale reactions using readily available starting materials such as thiols and amines. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

4108-98-9

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

3-methoxypiperidine-1-sulfonamide

InChI

InChI=1S/C6H14N2O3S/c1-11-6-3-2-4-8(5-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

BJUXEXUZLCPBIE-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)S(=O)(=O)N

Origin of Product

United States

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